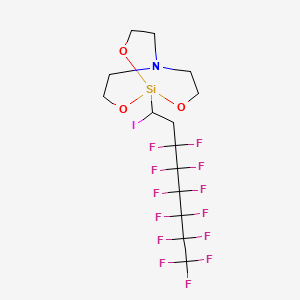
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity . This compound is particularly notable for its fluorinated side chain, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2), where X can be different substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorinated side chain can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon atom in the silatrane structure can participate in oxidation and reduction reactions, altering the oxidation state of silicon.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Chemistry: Used as reagents in the synthesis of other organosilicon compounds.
Biology: Investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for their potential use in drug delivery systems due to their unique structural properties.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with biological molecules. The fluorinated side chain enhances its ability to penetrate cell membranes, while the silatrane core can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other silatranes such as:
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- lies in its fluorinated side chain, which imparts distinct chemical and biological properties not found in other silatranes.
Biological Activity
The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane , specifically its derivative 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- , is a complex silatrane structure that has garnered interest due to its potential biological activities. Silatrane compounds are known for their unique structural properties and versatility in various applications including medicinal chemistry.
- Molecular Formula : C₁₄H₁₈F₁₃I₁N₁O₃Si
- Molecular Weight : 508.26 g/mol
- CAS Number : Not specified for this specific derivative but related silatrane compounds can be referenced.
Biological Activity Overview
The biological activity of silatrane derivatives often includes antimicrobial and anticancer properties. The unique combination of fluorinated alkyl chains and silatrane frameworks may enhance membrane permeability and bioactivity.
Antimicrobial Activity
Research indicates that silatrane compounds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of fluorinated groups in the alkyl chain enhances the lipophilicity of the compound, potentially allowing better interaction with microbial membranes.
- Case Studies :
- A study reported that similar silatrane derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Anticancer Properties
Silatrane derivatives have also been investigated for their anticancer effects:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain silatrane compounds could induce apoptosis and inhibit cell proliferation.
- Quantitative Analysis : The IC50 values for these compounds were found to be in the micromolar range (e.g., 10–30 µM), indicating moderate potency.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference Study |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Moderate cytotoxic effects in vitro |
The mechanisms by which these compounds exert their biological effects are still under investigation but may include:
- Membrane Disruption : The hydrophobic nature of the alkyl chains allows for integration into lipid bilayers.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silatranes may induce oxidative stress in microbial and cancer cells.
Properties
CAS No. |
135587-15-4 |
|---|---|
Molecular Formula |
C14H15F13INO3Si |
Molecular Weight |
647.24 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H15F13INO3Si/c15-9(16,7-8(28)33-30-4-1-29(2-5-31-33)3-6-32-33)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,1-7H2 |
InChI Key |
XBDVKTKILQXMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















